2,6-Diamino-5-iodopyrimidin-4-ol
Overview
Description
2,6-Diamino-5-iodopyrimidin-4-ol is a chemical compound with the molecular formula C4H5IN4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of amino groups at positions 2 and 6, an iodine atom at position 5, and a hydroxyl group at position 4 on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-iodopyrimidin-4-ol typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 2,6-diaminopyrimidin-4-ol with iodine in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-80°C to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-iodopyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amine derivatives with reduced functional groups.
Scientific Research Applications
2,6-Diamino-5-iodopyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential use in developing pharmaceutical agents, particularly as antiviral or anticancer compounds.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-iodopyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA replication and transcription processes. It may also interact with enzymes involved in nucleotide metabolism, thereby inhibiting their activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyrimidin-4-ol: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Iodouracil: Contains an iodine atom at position 5 but lacks the amino groups at positions 2 and 6.
2,4-Diamino-6-iodopyrimidine: Similar structure but with different positioning of functional groups.
Uniqueness
2,6-Diamino-5-iodopyrimidin-4-ol is unique due to the combination of amino, iodine, and hydroxyl groups on the pyrimidine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
2,4-diamino-5-iodo-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOKUXALNIDDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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